Positional Isomerism: 2- vs 3-Morpholine Substitution
2-(3,4,5-Trifluorophenyl)morpholine features the aryl group at the 2-position of the morpholine ring, whereas its closest positional isomer, (3R)-3-(3,4,5-trifluorophenyl)morpholine (CAS 1213939-22-0), bears the identical 3,4,5-trifluorophenyl group at the 3-position . This positional difference fundamentally alters the spatial orientation of the aryl group relative to the morpholine nitrogen, affecting both basicity and the vector of hydrophobic interactions. The 2-substituted variant presents a different dihedral angle distribution and distinct hydrogen-bonding geometry compared to the 3-substituted analog, which has direct implications for target binding pocket complementarity and structure-activity relationships (SAR) in lead optimization campaigns . Both compounds share the same molecular formula (C10H10F3NO) and molecular weight (217.19 g/mol), yet their biological activity profiles cannot be assumed to be interchangeable due to these conformational and electronic differences.
| Evidence Dimension | Position of aryl substitution on morpholine ring |
|---|---|
| Target Compound Data | 2-position substitution |
| Comparator Or Baseline | 3-position substitution (CAS 1213939-22-0) |
| Quantified Difference | Positional isomerism with distinct conformational preferences and electronic distribution |
| Conditions | Structural analysis; both compounds share C10H10F3NO molecular formula |
Why This Matters
SAR studies require precise positional control; substitution position alters receptor binding geometry and cannot be interchanged without revalidating biological activity.
